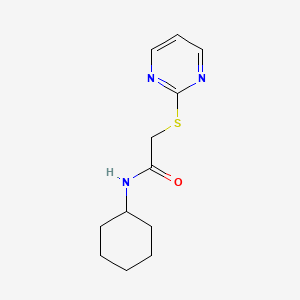

![molecular formula C20H24N6O B5551755 2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide" belongs to a class of chemicals that have been studied for various biological and pharmacological activities. Research on similar compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, has been conducted to explore novel antiallergic agents. These studies involve the synthesis of related chemical structures and their evaluation for different biological activities, indicating the potential significance of the compound in scientific research (Menciu et al., 1999).

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including indolization under Fischer conditions, Japp-Klingemann method for decarboxylation, and amidification through condensation reactions. These methods highlight the complex chemical strategies employed to create compounds with specific biological activities, which could be adapted for the synthesis of the compound (Menciu et al., 1999).

Molecular Structure Analysis

Studies on related compounds emphasize the importance of molecular structure in determining biological activity. For example, variations in indole substituents and alkanoic chain length have been explored to improve antiallergic potency, suggesting that a detailed molecular structure analysis of "2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide" could reveal insights into its potential biological activities (Menciu et al., 1999).

Wissenschaftliche Forschungsanwendungen

Antiallergic Agents

Research has identified compounds with a structural similarity to "2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide" in the search for novel antiallergic agents. Specifically, studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have shown significant antiallergic potency, indicating the potential of these molecules in the development of new antiallergic medications. These compounds were synthesized through a series of chemical reactions starting from indolization under Fischer conditions, leading to the discovery of a specific amide that was significantly more potent than the reference drug astemizole in inhibiting histamine release from guinea pig peritoneal mast cells. The most potent compound in this series exhibited considerable antiallergic activity both in vitro and in vivo, underscoring the therapeutic potential of these molecules in treating allergic responses (Menciu et al., 1999).

Opioid Kappa Agonists

A study on structurally related N-[2-(1-pyrrolidinyl)ethyl]acetamides explored their biological evaluation as opioid kappa agonists. The research involved synthesizing a series of compounds variously substituted at the carbon adjacent to the amide nitrogen and their analogues. These compounds demonstrated potent kappa-opioid agonist activity, with one particular derivative exhibiting significant analgesic effects in a mouse abdominal constriction model. This highlights the compound's relevance in the development of new analgesics targeting the kappa-opioid receptor, offering potential for pain management strategies (Barlow et al., 1991).

Antimicrobial Agents

Another area of application is in the development of antimicrobial agents. Research into pyrimidinone and oxazinonederivatives fused with thiophene rings, using compounds structurally related to "2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide" as starting materials, has shown promising antibacterial and antifungal activities. These studies demonstrate the potential of these molecules in addressing various microbial infections, offering a pathway for the synthesis of novel antimicrobial agents with significant efficacy against a range of pathogens (Hossan et al., 2012).

Insecticidal Agents

The synthesis of innovative heterocycles incorporating a thiadiazole moiety, based on a precursor structurally similar to the compound , has been evaluated for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of these compounds in developing new, effective insecticidal agents, highlighting their utility in agricultural applications to protect crops from pest infestations (Fadda et al., 2017).

Radiolabeling and Diagnostic Applications

A specific dipeptide derivative, structurally related to "2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide", was synthesized and radioiodinated, showing potent antibacterial activity and potential as a novel agent for lung perfusion scan. This illustrates the compound's applicability in diagnostic imaging, particularly in assessing lung function and health, thereby contributing to the field of nuclear medicine and diagnostic imaging (Abdel-Bary et al., 2013).

Wirkmechanismus

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on its specific biological target. Indole rings are found in many biologically active compounds, suggesting that this compound could potentially interact with a variety of biological targets .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c27-20(11-15-13-23-17-6-2-1-5-16(15)17)22-8-7-21-18-12-19(25-14-24-18)26-9-3-4-10-26/h1-2,5-6,12-14,23H,3-4,7-11H2,(H,22,27)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMVWQYSMCLXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

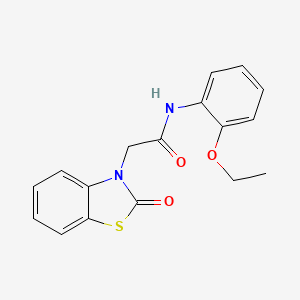

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)

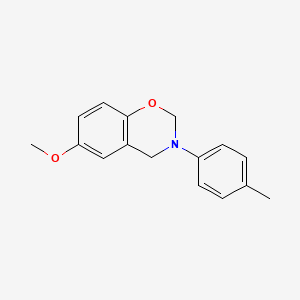

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

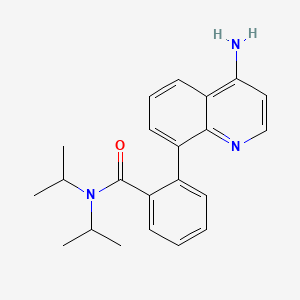

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)